3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol
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Overview
Description
3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol is an organic compound with the molecular formula C16H24O2. It is characterized by a phenyl ring substituted with a 2-methylcyclohexyloxy group and a propanol chain. This compound is known for its pale-yellow to yellow-brown liquid form and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol typically involves the reaction of 4-(2-methylcyclohexyloxy)benzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:
- Solvent: Anhydrous ether or tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Reagents: Grignard reagent (e.g., methylmagnesium bromide), reducing agent (e.g., sodium borohydride)
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be reduced to form alcohols or alkanes.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or alkanes.
Substitution: Formation of halogenated compounds or ethers.
Scientific Research Applications
3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, altering their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(2-Methylcyclohexyloxy)phenyl)propan-1-ol
- 3-(2-(2-Methylcyclohexyloxy)phenyl)propan-1-ol
Uniqueness
3-(4-(2-Methylcyclohexyloxy)phenyl)propan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-[4-(2-methylcyclohexyl)oxyphenyl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-13-5-2-3-7-16(13)18-15-10-8-14(9-11-15)6-4-12-17/h8-11,13,16-17H,2-7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKTUEUPTXROBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OC2=CC=C(C=C2)CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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